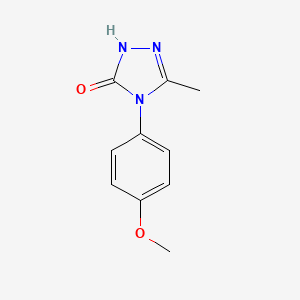
4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as 4-MMPT, is an organic compound belonging to the triazole family. It is a white crystalline solid that is soluble in organic solvents. 4-MMPT has been extensively studied due to its interesting chemical and physical properties, as well as its potential applications in various scientific fields.
Scientific Research Applications
4-MMPT has been investigated for its potential applications in various scientific fields, such as medicine, pharmacology, and biochemistry. In medicine, 4-MMPT has been studied for its potential use as an anti-cancer agent, as well as for its potential to inhibit the growth of bacteria and fungi. In pharmacology, 4-MMPT has been studied for its potential to modulate the activity of certain enzymes and receptors, as well as for its potential to inhibit the growth of certain viruses. In biochemistry, 4-MMPT has been studied for its potential to inhibit the formation of certain proteins, as well as for its potential to inhibit the activity of certain enzymes.
Mechanism of Action
The mechanism of action of 4-MMPT is not yet fully understood. However, it is believed that 4-MMPT exerts its effects by binding to certain proteins and enzymes, thereby inhibiting their activity. Additionally, 4-MMPT has been found to interact with certain receptors, which may result in the modulation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPT have not been extensively studied. However, it has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the formation of certain proteins. Additionally, 4-MMPT has been found to interact with certain receptors, which may result in the modulation of certain cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-MMPT for laboratory experiments include its ease of synthesis, low cost, and wide availability. Additionally, 4-MMPT has been found to be relatively stable, making it suitable for long-term storage. However, the use of 4-MMPT for laboratory experiments is limited by its potential toxicity and the lack of detailed information regarding its mechanism of action.
Future Directions
The future directions of 4-MMPT research include further investigation of its mechanism of action, its potential applications in medicine and pharmacology, and its potential to inhibit the growth of certain bacteria and fungi. Additionally, further research is needed to determine the safety and efficacy of 4-MMPT for various applications. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 4-MMPT.
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-11-12-10(14)13(7)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPVLMAJYUGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397219 | |
| Record name | 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85562-69-2 | |
| Record name | 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



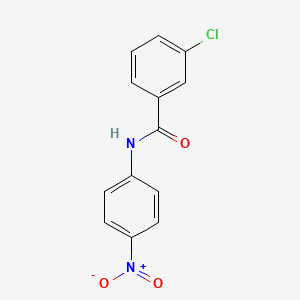




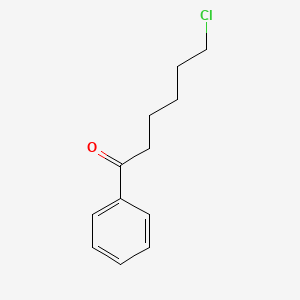

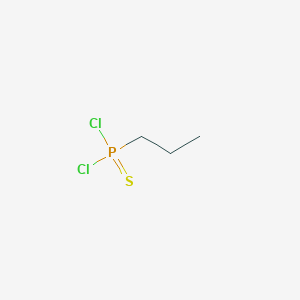




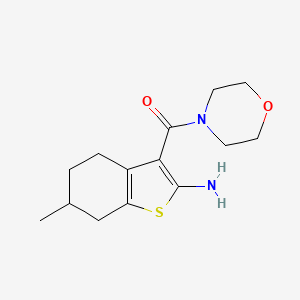
![2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate](/img/structure/B1608568.png)